Orlistat is a digestive lipase inhibitor. It inhibits diacylglycerol lipase α (DAGLα), DAGLβ, α/β-hydrolase domain-containing protein 12 (ABHD12), ABHD16A, and platelet-activating factor acetylhydrolase (PAF-AH; IC50s = 0.06, 0.1, 0.08, 0.03, and 0.05 µM, respectively), as well as pancreatic lipase and hormone-sensitive lipase (IC50s = 0.65 and 2.1 µg/ml, respectively) but does not inhibit fatty acid amide hydrolase (FAAH) or KIAA1363 (IC50s = >100 µM for both). Orlistat decreases ionomycin-induced production of the endocannabinoid 2-arachidonoyl glycerol (2-AG) in N18TG2 murine neuroblastoma cells when used at a concentration of 1 µM. It also inhibits fatty acid synthase (FASN; Kiapp = ~0.1 µM for the human enzyme) and the proliferation of PC3 prostate cancer cells in a concentration-dependent manner. Orlistat (10 mg/kg) decreases serum cholesterol levels and total body weight in a mouse model of obesity induced by a high-fat diet. Formulations containing orlistat have been used in the treatment of adult obesity.
Hypolipemic cell permeable and irreversible pancreatic, gastric and carboxylester lipase inhibitor. Anti-obesity and antihypercholesterolemic compound. Antitumor compound by inhibition of the thioesterase domain of fatty acid synthase (FASN). Anti-proliferative. Causes cell cycle arrest at G1 phase. Apoptosis inducer through caspase-3 activation. Sn-1-selective-diacylglycerol lipases alpha (DAGLalpha) inhibitor. Targets serine hydrolases in the nervous system, such as diacylglycerol lipase (DAGL), which is responsible for the conversion of DAG to 2-AG. Partially inhibits the hydrolysis of triglycerides and lowers the absorption of dietary fat, promoting weight loss. Promotes the sensitivity to TRAIL in cancer cells by ROS-mediated pathways.
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
Orlistat is a specific lipase inhibitor derived from lipostatin, which is naturally produced by Streptomyces toxytricini. Lipase inhibition induced by orlistat reduces the absorption of dietary fat, thereby contributing to caloric deficit.
Orlistat is a reversible active-site inhibitor of gastrointestinal lipases. Orlistat forms a covalent bond with the active serine site in gastric and pancreatic lipases, thereby inhibiting their activity and preventing dietary fat from being hydrolyzed and absorbed. (NCI04)
Orlistat is an inhibitor of pancreatic and gastric lipase and a commonly used weight loss agent that is available both by prescription and over-the-counter. Orlistat has been linked to rare instances of acute liver injury, some of which have been severe.
Orlistat, also known as xenical or alli, belongs to the class of organic compounds known as leucine and derivatives. Leucine and derivatives are compounds containing leucine or a derivative thereof resulting from reaction of leucine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. Orlistat is a drug which is used for obesity management including weight loss and weight maintenance when used in conjunction with a reduced-calorie diet. also used to reduce the risk for weight regain after prior weight loss. use of orlistat is pending revision due to reports of liver-related adverse events. Orlistat exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Orlistat has been detected in multiple biofluids, such as urine and blood. Within the cell, orlistat is primarily located in the cytoplasm and membrane (predicted from logP).